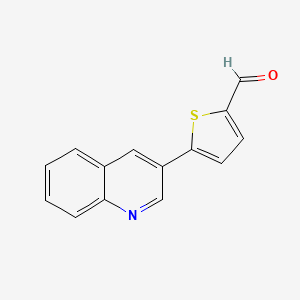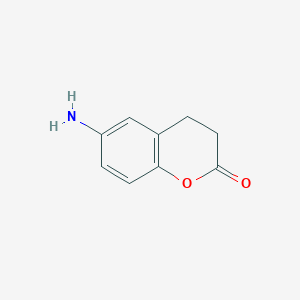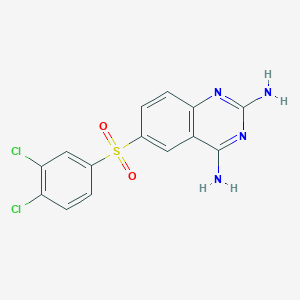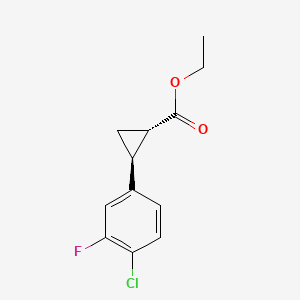
Ethyl trans-2-(4-chloro-3-fluoro-phenyl)cyclopropanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl trans-2-(4-chloro-3-fluoro-phenyl)cyclopropanecarboxylate is an organic compound characterized by a cyclopropane ring substituted with a 4-chloro-3-fluoro-phenyl group and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl trans-2-(4-chloro-3-fluoro-phenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with 4-chloro-3-fluorostyrene in the presence of a transition metal catalyst such as rhodium or copper. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired trans isomer.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions: Ethyl trans-2-(4-chloro-3-fluoro-phenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at the positions ortho and para to the chloro and fluoro substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of 2-(4-chloro-3-fluoro-phenyl)cyclopropanecarboxylic acid.
Reduction: Formation of ethyl trans-2-(4-chloro-3-fluoro-phenyl)cyclopropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl trans-2-(4-chloro-3-fluoro-phenyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.
作用机制
The mechanism of action of ethyl trans-2-(4-chloro-3-fluoro-phenyl)cyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can enhance binding affinity and specificity towards certain targets, influencing pathways involved in inflammation, microbial growth, or other physiological processes.
相似化合物的比较
- Ethyl trans-2-(4-chloro-phenyl)cyclopropanecarboxylate
- Ethyl trans-2-(4-fluoro-phenyl)cyclopropanecarboxylate
- Ethyl trans-2-(3-chloro-4-fluoro-phenyl)cyclopropanecarboxylate
Comparison: Ethyl trans-2-(4-chloro-3-fluoro-phenyl)cyclopropanecarboxylate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring This dual substitution can significantly influence its chemical reactivity and biological activity compared to compounds with only one substituent
属性
分子式 |
C12H12ClFO2 |
|---|---|
分子量 |
242.67 g/mol |
IUPAC 名称 |
ethyl (1S,2S)-2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H12ClFO2/c1-2-16-12(15)9-6-8(9)7-3-4-10(13)11(14)5-7/h3-5,8-9H,2,6H2,1H3/t8-,9+/m1/s1 |
InChI 键 |
JZJXNPDVTRTRNJ-BDAKNGLRSA-N |
手性 SMILES |
CCOC(=O)[C@H]1C[C@@H]1C2=CC(=C(C=C2)Cl)F |
规范 SMILES |
CCOC(=O)C1CC1C2=CC(=C(C=C2)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl N-[6-amino-4-(5-diethylaminopentan-2-ylamino)-5-nitro-(pyridin-2-YL)]carbamate](/img/structure/B14004798.png)
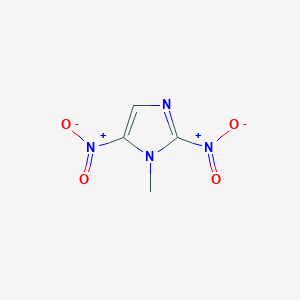

![Urea, 1-[2-(6-hydroxy-9H-purin-9-yl)ethyl]-3-methyl-](/img/structure/B14004818.png)
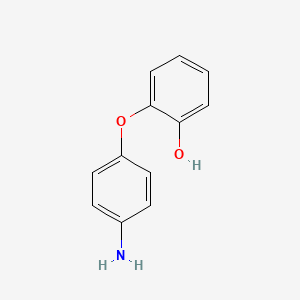
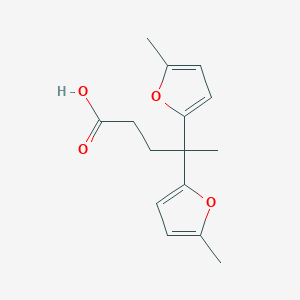
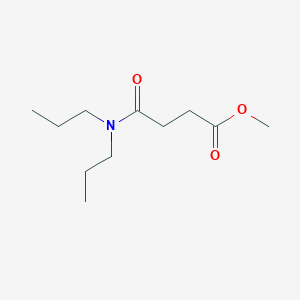
![n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide](/img/structure/B14004849.png)

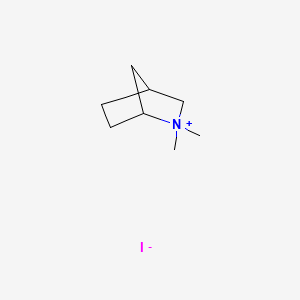
![N-[[2-Chloro-7-[[(3-nitrophenyl)hydrazinylidene]methyl]-1-phenyl-indol-3-YL]methylideneamino]-3-nitro-aniline](/img/structure/B14004860.png)
